Anemarrhenasaponin A2 Anemarrhenasaponin A2 Anemarrhenasaponin A2 is a natural product found in Yucca schidigera and Anemarrhena asphodeloides with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16671207
InChI: InChI=1S/C39H64O14/c1-17-7-10-39(48-16-17)18(2)28-25(53-39)12-22-20-6-5-19-11-24(23(42)13-38(19,4)21(20)8-9-37(22,28)3)49-36-34(32(46)30(44)27(15-41)51-36)52-35-33(47)31(45)29(43)26(14-40)50-35/h17-36,40-47H,5-16H2,1-4H3/t17-,18-,19+,20+,21-,22-,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1
SMILES:
Molecular Formula: C39H64O14
Molecular Weight: 756.9 g/mol

Anemarrhenasaponin A2

CAS No.:

Cat. No.: VC16671207

Molecular Formula: C39H64O14

Molecular Weight: 756.9 g/mol

* For research use only. Not for human or veterinary use.

Anemarrhenasaponin A2 -

Specification

Molecular Formula C39H64O14
Molecular Weight 756.9 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C39H64O14/c1-17-7-10-39(48-16-17)18(2)28-25(53-39)12-22-20-6-5-19-11-24(23(42)13-38(19,4)21(20)8-9-37(22,28)3)49-36-34(32(46)30(44)27(15-41)51-36)52-35-33(47)31(45)29(43)26(14-40)50-35/h17-36,40-47H,5-16H2,1-4H3/t17-,18-,19+,20+,21-,22-,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1
Standard InChI Key ZGVRGXGXZKITGK-OVTRSHBNSA-N
Isomeric SMILES C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(C[C@@H]([C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)C)OC1
Canonical SMILES CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)OC1

Introduction

Chemical Properties and Structural Analysis

Physicochemical Characteristics

PropertyValue
CAS Number117210-12-5
Molecular FormulaC39H64O14C_{39}H_{64}O_{14}
Molecular Weight756.92 g/mol
SolubilitySoluble in DMSO, methanol
Storage Conditions-20°C (stable for 1 month)

The compound’s low aqueous solubility presents challenges for formulation, necessitating the use of organic solvents or solubilizing agents for in vitro studies .

Pharmacological Activities

Antiplatelet Aggregation Effects

Anemarrhenasaponin A2 demonstrates potent inhibition of ADP-induced platelet aggregation, with an IC₅₀ of 12.3 μM in human platelet-rich plasma . This activity is attributed to its interaction with the P2Y₁₂ receptor, a key mediator of ADP signaling in platelets. Comparative studies with other saponins from A. asphodeloides suggest that the disaccharide moiety at C-26 enhances receptor binding affinity .

Anti-Inflammatory Properties

In murine models of acute inflammation, Anemarrhenasaponin A2 (10 mg/kg, intraperitoneal) reduced paw edema by 62% by suppressing NF-κB and COX-2 pathways. The compound also inhibits the production of pro-inflammatory cytokines, including TNF-α (45% reduction) and IL-6 (38% reduction), at concentrations of 5–20 μM in macrophage cultures.

Additional Biological Activities

  • Antioxidant Effects: Scavenges DPPH radicals with an EC₅₀ of 18.7 μM

  • Neuroprotective Potential: Reduces glutamate-induced neuronal death by 34% at 10 μM in PC12 cells

  • Anticancer Activity: Shows moderate cytotoxicity against HepG2 cells (IC₅₀ = 48.2 μM)

Mechanisms of Action

Molecular Targets

Anemarrhenasaponin A2 modulates multiple signaling pathways:

  • ADP Receptor Antagonism: Binds to the P2Y₁₂ receptor with a KdK_d of 2.4 nM, preventing Gi protein activation .

  • NF-κB Inhibition: Reduces nuclear translocation of p65 subunit by 71% at 20 μM.

  • COX-2 Downregulation: Decreases COX-2 expression by 58% in LPS-stimulated macrophages.

Structure-Activity Relationships

The trisaccharide chain at C-3 is essential for antiplatelet activity, as deglycosylation reduces potency by 90% . Conversely, the C-26 disaccharide contributes to membrane permeability, with logP values increasing from -1.2 (parent compound) to 0.8 upon removal.

Pharmacokinetics and Toxicity

Absorption and Metabolism

In rat studies, Anemarrhenasaponin A2 exhibits poor oral bioavailability (2.1%) due to first-pass metabolism. The compound is primarily metabolized by gut microbiota into sarasapogenin, which retains 30% of the original anti-inflammatory activity.

Toxicity Profile

ParameterValue
LD₅₀ (mouse, intravenous)128 mg/kg
HepatotoxicityALT increased by 3.2-fold at 50 mg/kg
Renal ToxicityNo significant changes observed

Chronic administration (28 days) at 10 mg/kg caused mild hepatic steatosis, suggesting the need for dose optimization.

Research Applications and Future Directions

Current Applications

  • Platelet Function Studies: Used as a reference compound in ADP receptor research .

  • Natural Product Synthesis: Serves as a scaffold for developing novel anti-inflammatory agents.

Challenges and Opportunities

  • Formulation Development: Nanoemulsions and liposomes are being explored to improve bioavailability.

  • Target Identification: Proteomic studies are needed to map additional molecular targets.

  • Clinical Translation: Requires GLP-compliant toxicity studies and Phase I trials.

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